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Compound of Interest

Compound Name: Cdk9-IN-14

Cat. No.: B12417532 Get Quote

Disclaimer: Publicly available information on the specific target selectivity profile and detailed

experimental protocols for "Cdk9-IN-14" is limited. Therefore, this guide provides a

comprehensive overview of the target selectivity profile for a well-characterized, potent, and

highly selective CDK9 inhibitor, MC180295, as a representative example for researchers,

scientists, and drug development professionals. Cdk9-IN-14 is noted to be a potent and

selective CDK9 inhibitor with an IC50 of 6.92 nM and demonstrates strong inhibitory effects on

MV4;11 cells.[1][2][3][4][5][6]

Introduction to CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[7][8] As the

catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9

phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from

paused to productive transcriptional elongation.[8] Dysregulation of CDK9 activity is implicated

in various cancers, making it a compelling target for therapeutic intervention.[8] The

development of selective CDK9 inhibitors is a significant focus in oncology drug discovery.

MC180295 is one such potent and selective CDK9 inhibitor that has shown significant anti-

proliferative effects in cancer cell lines with minimal impact on normal cells.[7]

Target Selectivity Profile of MC180295
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated

toxicities. MC180295 has been profiled against a panel of cyclin-dependent kinases to

determine its selectivity. The data, presented as IC50 values (the concentration of inhibitor
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required to reduce enzyme activity by 50%), demonstrates a high degree of selectivity for

CDK9.

MC180295 is a potent and selective CDK9-Cyclin T1 inhibitor with an IC50 of 5 nM.[9][10] It is

at least 22-fold more selective for CDK9 over other CDKs.[9][10]

Kinase Target IC50 (nM) Fold Selectivity vs. CDK9

CDK9-Cyclin T1 5 1

CDK4-Cyclin D 112 22.4

CDK1-Cyclin B 138 27.6

CDK5-P35 159 31.8

CDK5-P25 186 37.2

CDK2-Cyclin A 233 46.6

CDK2-Cyclin E 367 73.4

CDK3-Cyclin E 399 79.8

CDK7-CycH/MAT1 555 111

CDK6-Cyclin D3 712 142.4

Data sourced from MedchemExpress product information.[9]

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and

cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a

purified kinase.

Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.
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Materials:

Purified recombinant kinases (e.g., CDK9/Cyclin T1, CDK2/Cyclin A, etc.)

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]-ATP)

Test inhibitor (e.g., MC180295) at various concentrations

Kinase reaction buffer

96-well or 384-well plates

Scintillation counter or luminescence reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

Reaction Setup: In each well of the microplate, add the kinase reaction buffer, the purified

kinase, and the kinase-specific substrate.

Inhibitor Addition: Add the diluted test inhibitor to the respective wells. Include control wells

with DMSO only (no inhibitor) and wells without the kinase (background).

Initiation of Reaction: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period

(e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

Detection:

Radiometric Assay: Spot the reaction mixture onto a filter membrane that captures the

phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]-ATP.
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Measure the radioactivity of the captured phosphorylated substrate using a scintillation

counter.

Luminescent Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of

ADP produced, which is proportional to kinase activity.

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor

concentration relative to the DMSO control. Plot the percent inhibition against the logarithm

of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.

Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50%

(GI50).

Materials:

Cancer cell lines (e.g., MV4-11, HCT116)

Cell culture medium and supplements

Test inhibitor

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include

DMSO-treated cells as a negative control.
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).

Cell Viability Measurement: Add the cell viability reagent to each well according to the

manufacturer's protocol.

Data Acquisition: Measure the luminescence or absorbance using a microplate reader.

Data Analysis: Normalize the signal from the treated cells to the DMSO control to determine

the percentage of cell growth inhibition. Calculate the GI50 value by plotting the percent

inhibition against the inhibitor concentration.
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Caption: CDK9's role in transcriptional elongation and its inhibition.
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Caption: Workflow for determining kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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